molecular formula C15H20N2O2 B2452130 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide CAS No. 1421512-82-4

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide

Cat. No.: B2452130
CAS No.: 1421512-82-4
M. Wt: 260.337
InChI Key: LOZSOTAHBRJMJK-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformation

The preparation of 3-azetidinones and their transformation into various derivatives has been extensively studied. For example, the synthesis of 3-oxoazetidine-derived amides, exemplified by benzamide, along with urethanes and ureas, showcases the versatility of azetidine compounds in chemical synthesis. This process involves the olefination of 3-azetidinones with alkylidene(triphenyl)phosphoranes, highlighting a method for preparing 3-alkylidene-azetidines. Such chemical transformations are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Bauman & Duthaler, 1988).

Impact on Protein Conformation

The L-azetidine-2-carboxylic acid residue, a component of the broader azetidine family, significantly impacts protein conformation. Its incorporation into proteins in place of L-proline alters the properties of proteins, particularly collagen. This substitution affects peptides containing the azetidine residue, making them more flexible and potentially destabilizing ordered polypeptide conformations. Such findings are critical for understanding the structural basis of protein function and designing proteins with tailored properties (Zagari, Némethy, & Scheraga, 1990).

Antimicrobial Activity

Azetidine derivatives have been investigated for their antimicrobial activities. Synthesis of new compounds, such as pyridothienopyrimidines and pyridothienotriazines derived from azetidine carboxamides, has shown potential in vitro antimicrobial effects. These studies suggest azetidine compounds' utility in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Novel Synthetic Methods and Biological Activities

Azetidines also play a crucial role in the development of novel synthetic methods and the exploration of biological activities. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic effects. Such research underscores azetidine derivatives' significance in medicinal chemistry, offering a foundation for discovering new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Properties

IUPAC Name

1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSOTAHBRJMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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